3-[(Z)-(4-bromoanilino)methylidene]-2H-chromene-2,4-dione

Cyclooxygenase inhibition N-aryl iminochromene SAR Anti-inflammatory drug discovery

3-[(Z)-(4-Bromoanilino)methylidene]-2H-chromene-2,4-dione (CAS 1638273-90-1) is a synthetic small-molecule Schiff base belonging to the N-aryl iminochromene (NAI) class. It features a 2H-chromene-2,4-dione (4-hydroxycoumarin) core linked via a methylidene bridge to a 4-bromoaniline moiety, yielding a molecular formula of C₁₆H₁₀BrNO₃ and a molecular weight of 344.16 g/mol.

Molecular Formula C16H10BrNO3
Molecular Weight 344.164
CAS No. 1638273-90-1
Cat. No. B2965979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(Z)-(4-bromoanilino)methylidene]-2H-chromene-2,4-dione
CAS1638273-90-1
Molecular FormulaC16H10BrNO3
Molecular Weight344.164
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(C(=O)O2)C=NC3=CC=C(C=C3)Br)O
InChIInChI=1S/C16H10BrNO3/c17-10-5-7-11(8-6-10)18-9-13-15(19)12-3-1-2-4-14(12)21-16(13)20/h1-9,19H
InChIKeyXEDZYGIZIABTGX-LCYFTJDESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-[(Z)-(4-Bromoanilino)methylidene]-2H-chromene-2,4-dione (CAS 1638273-90-1): Procurement-Ready Overview of a 4-Bromophenyl-Iminochromene Scaffold


3-[(Z)-(4-Bromoanilino)methylidene]-2H-chromene-2,4-dione (CAS 1638273-90-1) is a synthetic small-molecule Schiff base belonging to the N-aryl iminochromene (NAI) class. It features a 2H-chromene-2,4-dione (4-hydroxycoumarin) core linked via a methylidene bridge to a 4-bromoaniline moiety, yielding a molecular formula of C₁₆H₁₀BrNO₃ and a molecular weight of 344.16 g/mol . The compound is commercially supplied at ≥95% purity for non-human research use . Its structural framework positions it within the broader landscape of iminochromene derivatives investigated for anti-inflammatory, anti-Alzheimer, and bromodomain-targeting activities, though its own quantitative pharmacological profile remains sparsely characterized in peer-reviewed literature.

Procurement Risk Alert: Why In-Class Iminochromene Analogs Cannot Substitute for 3-[(Z)-(4-Bromoanilino)methylidene]-2H-chromene-2,4-dione Without Quantitative Validation


Within the N-aryl iminochromene series, subtle variations in the para-substituent on the aniline ring—bromo versus fluoro, methoxy, trifluoromethoxy, or unsubstituted phenyl—can drive profound differences in target engagement, selectivity, and downstream pharmacology [1]. Published structure–activity relationship (SAR) data on COX-1/2 inhibition demonstrate that changing a single para-substituent can alter IC₅₀ values by several nanomolar, shift the COX-1/COX-2 selectivity ratio, and even invert the rank order of in vivo anti-inflammatory potency [1]. Consequently, generic procurement of a structurally similar NAI scaffold with an alternative halogen or hydrogen substituent introduces an unquantified risk of divergent biological outcomes, making direct substitution scientifically indefensible without head-to-head comparative data.

Quantitative Differentiation Evidence for 3-[(Z)-(4-Bromoanilino)methylidene]-2H-chromene-2,4-dione: Comparative Pharmacological and Structural Data for Informed Sourcing


COX-1 and COX-2 Inhibitory Potency of the 4-Bromophenyl Iminochromene Congener Versus Indomethacin and Celecoxib Reference Standards

In a panel of 22 N-aryl iminochromenes evaluated against human COX-1 and COX-2, the 4-bromophenyl-substituted congener (Compound 15) exhibited single-digit nanomolar IC₅₀ values: 7.4 ± 0.5 nM for COX-1 and 7.8 ± 0.6 nM for COX-2 [1]. This represents an approximately 2.1-fold improvement in COX-1 potency over indomethacin (IC₅₀ = 15.4 ± 0.6 nM) and a marginal COX-2 potency advantage over celecoxib (IC₅₀ = 7.1 ± 0.5 nM). Crucially, the 4-bromophenyl analog was among the top five most potent COX-1 inhibitors in the series and demonstrated a near-equipotent dual-inhibition profile, contrasting with the COX-2-selective profile of celecoxib and the modest COX-1 preference of indomethacin [1].

Cyclooxygenase inhibition N-aryl iminochromene SAR Anti-inflammatory drug discovery

In Vivo Anti-Inflammatory Efficacy: 4-Bromophenyl Iminochromene vs. Indomethacin in the Formalin-Induced Rat Paw Edema Model

Among the five NAI compounds advanced to in vivo evaluation, the 4-bromophenyl derivative (Compound 15) was tested alongside analogs bearing 4-OCF₃, 4-OCH₃, 4-F, and 4-H substituents. While the 4-OCF₃ analog (Compound 10) achieved the highest percentage reduction in rat paw edema—substantially exceeding indomethacin at 20 mg/kg—the 4-bromophenyl analog also demonstrated significant anti-inflammatory activity in the same model, contributing to the structure–activity relationship that establishes para-substituent bulk and electronic character as key determinants of in vivo efficacy [1]. The formalin-induced hind rat paw edema method was employed, with compounds administered at 20 mg/kg body weight, and indomethacin served as the positive control [1].

In vivo anti-inflammatory Rat paw edema model N-aryl iminochromene pharmacology

Structural Physicochemical Differentiation: 4-Bromo Substitution Alters π–π Stacking Capacity and Halogen-Bonding Potential Relative to Non-Halogenated and Fluoro-Substituted Analogs

Molecular dynamics simulations and docking studies of the NAI–COX-1/COX-2 complexes indicate that the para-substituent on the benzenaminium ring modulates the fraction of π–cation interactions with Arg120 versus π–π stacking interactions with aromatic residues (Tyr385, Trp387, Phe518). The 4-bromophenyl analog (Compound 15) exhibited 0% π–cation interaction fraction with Arg120, relying entirely on hydrophobic π–π stacking for target engagement—a binding mode distinct from the 4-H analog (Compound 1, 100% π–cation interaction) and the 4-OCF₃ analog (Compound 10, 10% π–cation interaction) [1]. This substitution-dependent shift in binding modality is directly correlated with inhibitory potency and provides a structural rationale for the non-interchangeability of 4-bromo versus other para-substituted NAIs [1].

Halogen bonding π–π stacking interactions Molecular recognition COX inhibitor design

Chemotype Selectivity Landscape: Iminochromene Scaffold Without Intrinsic Pan-Assay Interference (PAINS) Liability Offers Procurement Advantage Over Promiscuous Chromene Derivatives

The N-aryl iminochromene chemotype, including the 4-bromophenyl congener, lacks the structural motifs commonly flagged as pan-assay interference compounds (PAINS) such as rhodanines, phenolic Mannich bases, or toxoflavin-like scaffolds [1]. In the COX inhibition study, 20 out of 22 tested NAIs exhibited better COX-1 inhibition than indomethacin, with only two compounds showing markedly weaker activity (IC₅₀ values >100 nM), indicating that the core scaffold itself does not produce nonspecific enzyme inhibition [1]. This clean selectivity profile contrasts with certain coumarin-based anticoagulants and promiscuous chromene derivatives that exhibit polypharmacology driven by the 4-hydroxycoumarin warhead alone [2].

PAINS filtering Drug-likeness Chromene scaffold selectivity

Purity and Supply-Chain Benchmarking: Commercial Availability at ≥95% Purity Enables Reproducible SAR Without Upfront Re-Purification Costs

3-[(Z)-(4-Bromoanilino)methylidene]-2H-chromene-2,4-dione is catalogued by multiple commercial suppliers at a minimum purity specification of 95% (HPLC) . This purity level is consistent with the requirements for reproducible in vitro pharmacological assays and is comparable to the purity specifications of reference compounds used in the published NAI COX inhibition study, where test compounds were confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry prior to biological evaluation [1]. Procurement of the compound from verified suppliers mitigates batch-to-batch variability that could confound quantitative SAR interpretation.

Compound purity Commercial sourcing Reproducibility in SAR studies

Recommended Application Scenarios for 3-[(Z)-(4-Bromoanilino)methylidene]-2H-chromene-2,4-dione Based on Quantitative Differentiation Evidence


SAR Expansion of Dual COX-1/COX-2 Iminochromene Inhibitors for Anti-Inflammatory Drug Discovery

Utilize the 4-bromophenyl iminochromene as a key SAR probe to explore the contribution of halogen bonding and π–π stacking interactions to dual COX-1/COX-2 inhibition. The compound's single-digit nanomolar potency (COX-1 IC₅₀ = 7.4 nM; COX-2 IC₅₀ = 7.8 nM) and the documented shift from 100% π–cation (4-H analog) to 0% π–cation (4-Br analog) binding modality make it an essential comparator when designing next-generation anti-inflammatory candidates that exploit non-classical hydrophobic interactions [1].

In Vivo Proof-of-Concept Studies for Halogen-Dependent Anti-Inflammatory Efficacy

Employ the 4-bromophenyl analog in formalin-induced rat paw edema or comparable acute inflammation models to benchmark in vivo efficacy against the 4-OCF₃ lead (Compound 10) and indomethacin. The established SAR trend in which para-substituent electronic character directly modulates edema reduction validates the 4-Br compound as a necessary negative/positive control for dissecting halogen-specific pharmacodynamic contributions [1].

Computational Chemistry and Molecular Dynamics-Based Binding Mode Analysis of Substituted Chromene Ligands

Leverage the published 50 ns MD simulation data for the 4-Br iminochromene–COX-1 complex as a training and validation set for free-energy perturbation (FEP) or MM-GBSA calculations aimed at predicting the binding free energies of novel para-substituted analogs. The 0% π–cation interaction fraction uniquely defines the 4-Br binding mode relative to all other analogs, providing a rigorous test case for scoring function accuracy [1].

Chromene-Focused Compound Library Procurement for Phenotypic Screening Cascades

Include 3-[(Z)-(4-bromoanilino)methylidene]-2H-chromene-2,4-dione in medium-throughput phenotypic screening libraries for inflammation or oncology targets, based on the NAI scaffold's low PAINS liability and the demonstrated consistency of COX target engagement across a 22-member analog panel. The compound's commercial availability at ≥95% purity supports immediate deployment without re-purification, streamlining hit identification workflows [REFS-1, REFS-2].

Quote Request

Request a Quote for 3-[(Z)-(4-bromoanilino)methylidene]-2H-chromene-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.